

Application Notes and Protocols for Handling Radiolabeled Vipivotide Tetraxetan

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Compound of Interest		
Compound Name:	Vipivotide tetraxetan	
Cat. No.:	B610321	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, when radiolabeled with Lutetium-177 (177Lu), is a targeted radioligand therapy used in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This document provides detailed standard operating procedures (SOPs), experimental protocols, and safety guidelines for handling ¹⁷⁷Lu-**Vipivotide tetraxetan** in a research setting. Adherence to these protocols is critical to ensure data integrity, experimental reproducibility, and, most importantly, radiation safety.

Mechanism of Action: **Vipivotide tetraxetan** is a small molecule that binds with high affinity to PSMA, a transmembrane protein highly expressed on the surface of most prostate cancer cells.[1][2][3] When labeled with the beta-emitting radionuclide Lutetium-177, the resulting radiopharmaceutical, ¹⁷⁷Lu-**Vipivotide tetraxetan**, is delivered specifically to PSMA-expressing tumor cells. The emitted beta radiation induces DNA damage, leading to apoptosis and cell death.[2]

I. Radiation Safety and Handling

Handling radiolabeled compounds requires strict adherence to radiation safety protocols to minimize exposure to personnel. The principle of ALARA (As Low As Reasonably Achievable) must be followed at all times.



A. General Safety Precautions:

- All work with ¹⁷⁷Lu-Vipivotide tetraxetan must be conducted in a designated and properly shielded radiochemistry laboratory.
- Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and two pairs of disposable gloves.[4]
- Use lead or tungsten shielding for vials, syringes, and waste containers to minimize radiation exposure.
- A calibrated radiation survey meter must be readily available to monitor for contamination.
- All personnel handling the radioactive material must wear personal dosimeters to monitor their radiation dose.

B. Lutetium-177 Properties:

Property	Value
Half-life	6.647 days[5][6]
Primary Emission	Beta (β ⁻)
Maximum Beta Energy	0.497 MeV[7][8]
Gamma Emissions	113 keV (6.4%), 208 keV (11%)[7]

C. Waste Disposal:

- All radioactive waste, including used vials, syringes, pipette tips, and contaminated PPE, must be segregated into designated, shielded containers.
- Waste should be stored for decay in a secure, shielded area until the radioactivity has reached background levels, in accordance with institutional and regulatory guidelines.

II. Experimental Protocols

A. In Vitro Binding Affinity Assay



This protocol determines the binding affinity (IC₅₀ or K_i) of **Vipivotide tetraxetan** to PSMA-expressing cells.

Materials:

- PSMA-positive cells (e.g., LNCaP or PC-3 PIP)
- 177Lu-Vipivotide tetraxetan
- Non-radiolabeled ("cold") Vipivotide tetraxetan
- Binding buffer (e.g., RPMI + 0.5% BSA)
- 96-well plates
- Gamma counter

Procedure:

- Cell Plating: Seed PSMA-positive cells in 96-well plates and allow them to adhere overnight.
- Competition Setup:
 - Prepare serial dilutions of cold Vipivotide tetraxetan in binding buffer.
 - Add 50 μL of each dilution to the appropriate wells.
 - For total binding wells, add 50 μL of binding buffer.
 - For non-specific binding wells, add a high concentration of cold Vipivotide tetraxetan.
- Radioligand Addition: Add a constant concentration of ¹⁷⁷Lu-Vipivotide tetraxetan (e.g., 0.1-0.5 nM) to all wells.
- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Washing: Aspirate the supernatant and wash the cells three times with cold binding buffer to remove unbound radioligand.



- Cell Lysis: Add a lysis buffer (e.g., 1 M NaOH) to each well.
- Counting: Transfer the lysate from each well to a tube and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the percentage of specific binding at each concentration of the cold ligand and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Summary:

Ligand	Cell Line	IC50 / Ki (nM)
Vipivotide Tetraxetan (PSMA-617)	LNCaP	2.34 ± 2.94
¹⁷⁷ Lu-PSMA-617	LNCaP	0.24
¹⁷⁷ Lu-HTK01169	LNCaP	0.04

Data compiled from published studies.[9][10]

B. Cellular Uptake and Internalization Assay

This protocol measures the rate and extent of cellular uptake and internalization of ¹⁷⁷Lu-**Vipivotide tetraxetan**.

Materials:

- PSMA-positive and PSMA-negative (control) cells (e.g., PC-3 flu)
- 177Lu-Vipivotide tetraxetan
- Binding buffer
- Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity
- Cell lysis buffer
- 6-well plates



· Gamma counter

Procedure:

- Cell Plating: Seed cells in 6-well plates and grow to confluency.
- Radioligand Incubation: Add ¹⁷⁷Lu-Vipivotide tetraxetan (e.g., 50,000 cpm/well) to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
- Washing: At each time point, aspirate the medium and wash the cells with cold PBS.
- Surface-Bound Fraction: Add cold acid wash buffer and incubate for 5-10 minutes on ice.
 Collect the supernatant, which contains the surface-bound radioligand.
- Internalized Fraction: Wash the cells again with PBS and then lyse the cells with cell lysis buffer. This fraction contains the internalized radioligand.
- Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.

Quantitative Data Summary:

Cell Line	Time (h)	Total Uptake (% added activity)	Internalized Fraction (% of total uptake)
PC-3 PIP (PSMA+)	2	55-70	~15-20
PC-3 flu (PSMA-)	2	<0.5	N/A
LS174T-PSMA	2	4.9	83.7

Data compiled from published studies.[11][12]

C. In Vivo Biodistribution Studies



This protocol determines the tissue distribution of ¹⁷⁷Lu-**Vipivotide tetraxetan** in an animal model.

Materials:

- Tumor-bearing animal model (e.g., mice with LNCaP xenografts)
- 177Lu-Vipivotide tetraxetan
- Saline for injection
- Anesthesia
- Dissection tools
- Gamma counter

Procedure:

- Animal Model: Use immunocompromised mice bearing PSMA-positive tumors.
- Radioligand Administration: Inject a known amount of ¹⁷⁷Lu-Vipivotide tetraxetan (e.g., 1-5 MBq) intravenously into the tail vein of each mouse.
- Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48, 168 hours), euthanize a cohort of animals.
- Tissue Dissection: Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Quantitative Data Summary (177Lu-PSMA-617 in LNCaP Xenograft Mice):



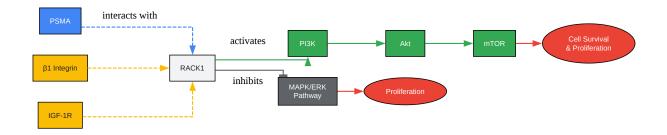
Organ	1 h p.i. (%ID/g)	24 h p.i. (%ID/g)	168 h p.i. (%ID/g)
Blood	0.63	0.04	0.01
Tumor	11.2	8.9	0.9
Kidneys	207.6	76.8	3.2
Liver	1.5	0.4	0.1
Spleen	33.25	4.02	0.2
Bone	0.8	0.5	0.1

Data compiled from published studies.[13]

III. Visualizations

A. PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for radioligand therapy but also plays a role in prostate cancer cell signaling, promoting survival and proliferation.[14][15] [16] PSMA expression can influence key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

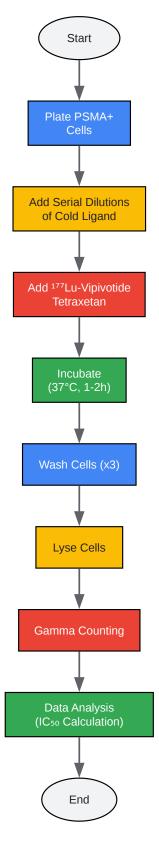


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Caption: PSMA-mediated signaling pathway in prostate cancer.



B. Experimental Workflow: In Vitro Binding Assay

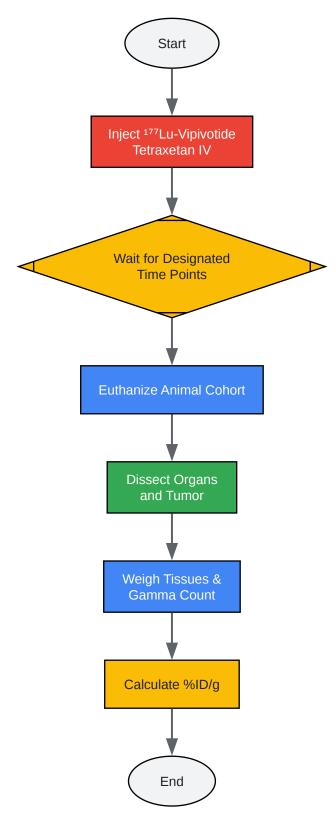


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Caption: Workflow for in vitro competitive binding assay.

C. Experimental Workflow: In Vivo Biodistribution Study





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Caption: Workflow for in vivo biodistribution study.

IV. Conclusion

The handling and experimental use of radiolabeled **Vipivotide tetraxetan** require a meticulous approach to ensure both personnel safety and the generation of high-quality, reproducible data. The protocols outlined in this document provide a framework for the safe and effective use of this important radiopharmaceutical in a research context. All procedures should be adapted and approved by the institution's Radiation Safety Officer and Animal Care and Use Committee.

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